(2S,4S)-H-L-Pro(4-N3)-OH
Overview
Description
(2S,4S)-H-L-Pro(4-N3)-OH is a derivative of the amino acid proline, where an azido group replaces the hydrogen atom at the fourth position of the proline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-H-L-Pro(4-N3)-OH typically involves the azidation of L-proline derivatives. One common method includes the conversion of L-proline to its corresponding tosylate, followed by substitution with sodium azide. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, and the reaction is typically carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-H-L-Pro(4-N3)-OH can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium azide, polar aprotic solvents.
Cycloaddition: Copper(I) catalysts, organic solvents.
Major Products
Reduction: (4S)-4-Amino-L-proline.
Substitution: Various substituted proline derivatives.
Cycloaddition: Triazole-containing proline derivatives.
Scientific Research Applications
(2S,4S)-H-L-Pro(4-N3)-OH has several applications in scientific research:
Biology: Utilized in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Medicine: Investigated for its potential in drug development, particularly in the design of proline-rich peptides with therapeutic properties.
Industry: Employed in the development of novel materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (2S,4S)-H-L-Pro(4-N3)-OH depends on its specific application. In bioorthogonal chemistry, the azido group can react with alkyne-containing molecules via the Huisgen cycloaddition, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling biomolecules without interfering with their natural functions.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-Amino-L-proline: Similar structure but with an amino group instead of an azido group.
(4S)-4-Hydroxy-L-proline: Contains a hydroxyl group at the fourth position.
(4S)-4-Bromo-L-proline: Contains a bromine atom at the fourth position.
Uniqueness
(2S,4S)-H-L-Pro(4-N3)-OH is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific bioorthogonal reactions. This makes it particularly valuable in applications requiring selective labeling and modification of biomolecules.
Properties
IUPAC Name |
(2S,4S)-4-azidopyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c6-9-8-3-1-4(5(10)11)7-2-3/h3-4,7H,1-2H2,(H,10,11)/t3-,4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRFZPZRQYPCER-IMJSIDKUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.